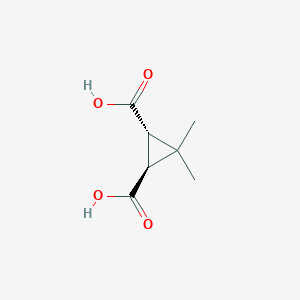
(1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is a cyclopropane derivative characterized by the presence of two carboxylic acid groups at the 1 and 2 positions and two methyl groups at the 3 position. This compound is notable for its strained three-membered ring structure, which imparts unique chemical reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3,3-dimethylcyclopropane-1,2-dione with a suitable oxidizing agent such as potassium permanganate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: (1S,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or both carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
科学的研究の応用
(1S,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with molecular targets through its carboxylic acid groups. These interactions can lead to the formation of hydrogen bonds, ionic interactions, and covalent modifications of target molecules. The strained cyclopropane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological or chemical targets.
類似化合物との比較
(1R,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid: An isomer with different stereochemistry, leading to distinct chemical and physical properties.
Cyclopropane-1,2-dicarboxylic acid: A compound lacking the methyl groups, which affects its reactivity and applications.
Uniqueness: (1S,2S)-3,3-Dimethylcyclopropane-1,2-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two methyl groups, which influence its chemical reactivity and potential applications. The strained cyclopropane ring structure also imparts unique properties that distinguish it from other cyclopropane derivatives.
特性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC名 |
(1S,2S)-3,3-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
InChIキー |
MSPJNHHBNOLHOC-QWWZWVQMSA-N |
異性体SMILES |
CC1([C@H]([C@@H]1C(=O)O)C(=O)O)C |
正規SMILES |
CC1(C(C1C(=O)O)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(Phosphonooxy)ethoxy]ethyl prop-2-enoate](/img/structure/B12948601.png)


![(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride](/img/structure/B12948628.png)
![7-Bromo-N,N-diethylpyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B12948631.png)
![2-Bromo-1-[2-(diethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12948636.png)
![trans-4-(4-Amino-5-bromo-imidazo[5,1-f][1,2,4]triazin-7-yl)-cyclohexanecarboxylic acid](/img/structure/B12948638.png)

![8-Bromo-7-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12948642.png)


